molecular formula C16H14BrN3O2 B5059063 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide CAS No. 303066-83-3

1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide

Cat. No. B5059063
CAS RN: 303066-83-3
M. Wt: 360.20 g/mol
InChI Key: MOYPKHYEJCQCSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide often involves multi-step processes that may include bromination, cyclization, and amidation reactions. For instance, similar compounds have been synthesized through copper-mediated aerobic oxidative coupling of pyridines and enamides, showcasing the versatility in the synthesis of pyridine-containing structures (Zhou et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and conformational preferences. For example, related compounds demonstrate specific hydrogen bonding patterns and molecular conformations stabilized by various intramolecular interactions (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical properties of similar compounds include reactivity towards electrophiles and nucleophiles, potential for various substitution reactions, and the formation of hydrogen bonds that influence solubility and crystallization behavior. Compounds like 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide may participate in oxidative couplings, showcasing their chemical versatility (Zhou et al., 2016).

Physical Properties Analysis

The physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding the behavior of these compounds under different conditions. While specific data on 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide may not be readily available, related compounds' crystal structures provide insights into their stability and physical characteristics (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and molecular geometry. For example, the presence of bromophenyl and pyrrolidinecarboxamide groups can impact the nucleophilicity and electrophilicity of the molecule, affecting its participation in chemical reactions (Zhou et al., 2016).

properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-12-4-6-13(7-5-12)20-10-11(9-15(20)21)16(22)19-14-3-1-2-8-18-14/h1-8,11H,9-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYPKHYEJCQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179752
Record name 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

CAS RN

303066-83-3
Record name 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303066-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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